molecular formula C28H27NO6 B613548 (S)-2-(Fmoc-amino)-3-(2,2-dimethyl-4H-benzo[1,3]dioxin-6-yl)propionic acid CAS No. 252049-13-1

(S)-2-(Fmoc-amino)-3-(2,2-dimethyl-4H-benzo[1,3]dioxin-6-yl)propionic acid

Cat. No. B613548
M. Wt: 473.53
InChI Key: DVEGPXAHQDWTBY-DEOSSOPVSA-N
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Description

(S)-2-(Fmoc-amino)-3-(2,2-dimethyl-4H-benzo[1,3]dioxin-6-yl)propionic acid (Fmoc-DPA) is an amino acid derivative that has been recently gaining attention for its potential applications in the fields of science and medicine. Fmoc-DPA is a chiral molecule, meaning that it has two different forms, “left” and “right”, that are mirror images of each other. This chirality is important in terms of its potential applications, as it can be used to create enantiomers, which are molecules with the same chemical structure but different physical properties.

Scientific Research Applications

Synthesis and Chemical Transformations

The synthesis and chemical transformation studies of compounds related to (S)-2-(Fmoc-amino)-3-(2,2-dimethyl-4H-benzo[1,3]dioxin-6-yl)propionic acid focus on the exploration of their chemical properties and potential for creating novel compounds. For instance, the acidolysis of lignin model compounds has been reviewed, illustrating the complex chemical behavior and potential synthetic utility of compounds with related structures in understanding the breakdown of natural polymers (Yokoyama, 2015)[https://consensus.app/papers/revisiting-mechanism-bond-cleavage-during-acidolysis-yokoyama/6144ef3073cb5a68ad2995ca6bc81bd5/?utm_source=chatgpt]. This area of research is crucial for developing new synthetic methodologies and understanding the fundamental chemical processes.

Peptide Synthesis and Impurities

Peptide synthesis is a significant area of research where compounds similar to the one are likely to be used as intermediates or protecting groups. A review on the impurities in peptide medicines highlighted the critical role of solid-phase peptide synthesis (SPPS) and the importance of controlling impurities, which can influence the functionality and efficacy of peptide drugs (D'Hondt et al., 2014)[https://consensus.app/papers/impurities-peptide-medicines-dhondt/315e193d9ff254a4bcdc3f9969979701/?utm_source=chatgpt]. This research is vital for pharmaceutical development and the synthesis of high-purity peptide drugs.

Biological Activity of Structurally Related Compounds

The study of the biological activities of structurally related compounds provides insights into their potential pharmacological applications. For example, the antituberculosis activity of organotin complexes has been reviewed, demonstrating the potential therapeutic applications of such compounds against Mycobacterium tuberculosis (Iqbal et al., 2015)[https://consensus.app/papers/antituberculosis-study-organotiniv-complexes-review-iqbal/8058bbe012fc5e2c9e3cc194378a3db2/?utm_source=chatgpt]. This line of research is crucial for discovering new treatments for infectious diseases.

Environmental Applications and Degradation

The degradation of environmental pollutants is another area where related compounds are studied. For instance, the treatment options for reclaiming wastewater produced by the pesticide industry have been reviewed, underscoring the importance of understanding the degradation pathways of toxic compounds in environmental remediation efforts (Goodwin et al., 2018)[https://consensus.app/papers/treatment-options-reclaiming-wastewater-produced-goodwin/f1a11b172b495ace96a15f374660116c/?utm_source=chatgpt].

properties

IUPAC Name

(2S)-3-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27NO6/c1-28(2)34-15-18-13-17(11-12-25(18)35-28)14-24(26(30)31)29-27(32)33-16-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-13,23-24H,14-16H2,1-2H3,(H,29,32)(H,30,31)/t24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVEGPXAHQDWTBY-DEOSSOPVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC2=C(O1)C=CC(=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(OCC2=C(O1)C=CC(=C2)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-(Fmoc-amino)-3-(2,2-dimethyl-4H-benzo[1,3]dioxin-6-yl)propionic acid

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